N-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: is a complex organic compound that features a variety of functional groups, including a bromophenyl group, a chlorophenoxy group, a triazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate leaving group on the triazole ring.
Attachment of the Bromophenyl Group: The bromophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenylboronic acid or bromophenyl halide.
Formation of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, potentially leading to the formation of amines or debrominated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and chlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as sodium hydride, potassium carbonate, and various halides can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, debrominated products
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfanyl group are likely key to its biological activity, potentially interacting with metal ions or forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-({5-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- N-(4-fluorophenyl)-2-({5-[(2-iodophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- N-(4-methylphenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Uniqueness
N-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to the specific combination of functional groups it contains The presence of both bromophenyl and chlorophenoxy groups, along with the triazole and sulfanylacetamide moieties, gives it distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C18H16BrClN4O2S |
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Molecular Weight |
467.8 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16BrClN4O2S/c1-24-16(10-26-15-5-3-2-4-14(15)20)22-23-18(24)27-11-17(25)21-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,21,25) |
InChI Key |
IPBKAYJOGPMVDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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